molecular formula C48H82MgO6S2 B13825730 Magnesium octadecylbenzenesulphonate CAS No. 31242-17-8

Magnesium octadecylbenzenesulphonate

Cat. No.: B13825730
CAS No.: 31242-17-8
M. Wt: 843.6 g/mol
InChI Key: UXHWLLPCOGOHCY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium octadecylbenzenesulphonate is a useful research compound. Its molecular formula is C48H82MgO6S2 and its molecular weight is 843.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

31242-17-8

Molecular Formula

C48H82MgO6S2

Molecular Weight

843.6 g/mol

IUPAC Name

magnesium;2-octadecylbenzenesulfonate

InChI

InChI=1S/2C24H42O3S.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-24(23)28(25,26)27;/h2*18-19,21-22H,2-17,20H2,1H3,(H,25,26,27);/q;;+2/p-2

InChI Key

UXHWLLPCOGOHCY-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Mg+2]

Origin of Product

United States

Historical Trajectories in Alkylbenzenesulphonate Research: a Global Overview

The journey of alkylbenzenesulphonates began in the early 1930s with the introduction of branched alkylbenzene sulphonates (BAS). These synthetic detergents, often abbreviated as syndets, saw significant growth from the late 1940s onwards. wikipedia.org The production of BAS involved the Friedel–Crafts alkylation of benzene (B151609) with propylene tetramer, resulting in a mixture of highly branched structures. wikipedia.org Compared to traditional soaps, BAS offered superior performance in hard water and better foaming capabilities.

However, the highly branched structure of BAS led to poor biodegradability, causing significant environmental issues. The persistence of these compounds resulted in the formation of large, stable foams in waterways and wastewater treatment facilities. wikipedia.org These environmental concerns led to a major shift in the detergent industry during the 1960s, with BAS being largely phased out and replaced by linear alkylbenzene sulphonates (LAS). LAS, with their unbranched alkyl chains, are significantly more biodegradable, addressing the environmental problems associated with their predecessors. wikipedia.org Since this transition, the production of LAS has grown substantially, making them one of the most produced anionic surfactants globally. wikipedia.org

The research and development in this field have continued to evolve, focusing on optimizing the performance and environmental profile of these surfactants. This includes the exploration of different alkyl chain lengths and various cations, leading to the development of specialized compounds like magnesium octadecylbenzenesulphonate for specific industrial applications.

Evolution of Magnesium Based Organic Salt Chemistry in Industrial and Material Science Contexts

Magnesium-based organic salts have found diverse applications in various industrial and material science fields. Magnesium's unique properties, including its ability to form stable salts and its beneficial role in various chemical processes, have driven its adoption. In the context of surfactants, magnesium salts of alkylbenzene sulphonates are utilized in detergent formulations. google.com

Magnesium sulphonates, particularly overbased magnesium sulphonates, are extensively used as additives in lubricating oils. google.comtimabmagnesium.com They function as detergents and acid neutralizers, helping to keep engines clean, reduce wear and corrosion, and extend engine life. google.comtimabmagnesium.com The production of these additives involves reacting an oil-soluble sulphonic acid with an excess of a magnesium compound, such as magnesium oxide, followed by carbonation. google.com

Beyond lubricants, magnesium organic compounds are integral to various chemical syntheses and material modifications. For instance, magnesium oxide nanoparticles, sometimes used in conjunction with surfactants, are being explored for applications in enhanced oil recovery due to their ability to reduce interfacial tension. researchgate.net The development of magnesium-based materials continues to be an active area of research, with a focus on creating novel materials with tailored properties for specific applications.

Identification of Critical Research Gaps and Emerging Paradigms for Magnesium Octadecylbenzenesulphonate Studies

While the broader family of alkylbenzene sulphonates is well-studied, there are specific research gaps concerning magnesium octadecylbenzenesulphonate. A significant portion of the existing literature focuses on shorter-chain alkylbenzene sulphonates, such as dodecylbenzene sulphonate, which are common in household detergents. The properties and applications of long-chain variants like the octadecylbenzenesulphonate are less extensively documented.

Furthermore, while its use in lubricant formulations is indicated, there is a need for more in-depth studies on its performance characteristics in comparison to other metallic sulphonates. Research into its thermal stability, detergency effectiveness at high temperatures, and interaction with other lubricant additives would provide valuable insights for optimizing formulations.

An emerging paradigm in surfactant research is the focus on "green" and sustainable synthesis methods. Investigating more environmentally friendly routes for the production of long-chain alkylbenzenes and their subsequent sulphonation and neutralization with magnesium could be a fruitful area of research. Additionally, exploring novel applications for this compound beyond lubricants, based on its specific properties, represents another avenue for future studies. The influence of the long alkyl chain on the surfactant's behavior at interfaces and its potential for creating unique microstructures in solution are areas ripe for fundamental research. researchgate.netmdpi.com

Methodological Frameworks for Comprehensive Investigation of Novel Magnesium Organic Species

Precursor Selection and Rational Design in Octadecylbenzenesulphonate Synthesis

The initial step in the synthesis is the attachment of an 18-carbon alkyl chain to a benzene (B151609) ring, a classic example of a Friedel-Crafts alkylation reaction. The primary reactants are benzene and an octadecyl source, which can be an olefin (octadecene) or an alkyl halide (octadecyl chloride). The selection of the catalyst and reaction conditions is critical for optimizing the yield and isomeric purity of the resulting octadecylbenzene.

Commonly, a Lewis acid catalyst such as aluminum chloride (AlCl₃) is employed to facilitate the electrophilic attack of the alkyl group on the benzene ring. google.com The process involves adding the alkylating agent gradually to the benzene and catalyst mixture while controlling the temperature to prevent side reactions like polyalkylation or rearrangement of the alkyl chain. google.com After the reaction, the catalyst is deactivated, and the organic layer is separated. The product, octadecylbenzene, is then purified, typically through vacuum distillation, to separate it from any unreacted starting materials and byproducts like dioctadecylbenzene. google.com

Optimization strategies focus on several key parameters:

Catalyst Choice: While traditional catalysts like AlCl₃ are effective, modern approaches may utilize solid acid catalysts or zeolites, such as fluorine-containing mordenite, to improve selectivity for mono-alkylation and simplify catalyst removal. google.com

Reactant Ratio: The molar ratio of benzene to the alkylating agent is kept high to favor the formation of mono-substituted product over di- or tri-substituted benzenes.

Temperature Control: Maintaining an optimal temperature is crucial for controlling the reaction rate and minimizing the formation of undesired isomers and byproducts.

ParameterConditionRationale
Reactants Benzene, Octadecene/Octadecyl HalideProvides the aromatic nucleus and the long alkyl chain.
Catalyst Aluminum Chloride (AlCl₃), ZeolitesLewis acid that generates the electrophile for alkylation. google.comgoogle.com
Temperature Controlled, often cooled initiallyManages the exothermic reaction and improves selectivity. google.com
Purification Vacuum DistillationSeparates mono-octadecylbenzene from excess benzene and poly-alkylated byproducts. google.com

The subsequent step is the sulphonation of the purified octadecylbenzene to introduce the sulphonic acid group (-SO₃H) onto the benzene ring. This is an electrophilic aromatic substitution reaction. The choice of sulphonating agent is a key strategic decision that impacts reaction conditions, efficiency, and byproduct formation.

Common sulphonating agents include:

Concentrated Sulphuric Acid (H₂SO₄): Requires heating the reactants under reflux for several hours. chemguide.co.uk

Fuming Sulphuric Acid (Oleum): A solution of sulphur trioxide (SO₃) in sulphuric acid, which is a much more potent sulphonating agent and allows for milder reaction conditions (e.g., warming at 40°C). chemguide.co.uk

Sulphur Trioxide (SO₃): The direct use of gaseous SO₃, often diluted with dry air, is a common industrial method. chemithon.com This reaction is rapid, highly exothermic, and requires specialized equipment to control the reaction temperature and the molar ratio of reactants precisely. chemithon.com

The electrophile in this reaction is SO₃. chemguide.co.uk The mechanism involves the attack of the electron-rich benzene ring on the sulphur atom of the SO₃ molecule. This reaction is reversible, a characteristic that can be exploited for purification or directing group strategies in other syntheses. youtube.comlibretexts.org For the synthesis of octadecylbenzenesulphonic acid, conditions are manipulated to drive the reaction toward the sulphonated product. youtube.com Upon completion, the resulting octadecylbenzenesulphonic acid is a stable but highly viscous and acidic intermediate. google.comchemithon.com

Reaction Kinetics and Thermodynamic Considerations in Magnesium Salt Formation

The final stage of the synthesis is the neutralization of octadecylbenzenesulphonic acid with a magnesium-based alkali to form the target salt, this compound. This acid-base reaction is governed by kinetic and thermodynamic principles, where factors like solvent, temperature, and pressure play significant roles.

The choice of solvent is critical in the neutralization step. The process typically involves reacting the alkylbenzene sulphonic acid with a magnesium base, such as magnesium hydroxide (Mg(OH)₂) or magnesium oxide (MgO), in a suitable medium. google.com

Water is a common solvent or co-solvent in this process. A patented process describes the neutralization of linear alkylbenzene sulphonic acids with a magnesium alkali in the presence of 3 to 28% water by weight within a high-shear mixer to produce a solid form of the magnesium salt. google.com The presence of water facilitates the dissolution and dissociation of the reactants, enabling the neutralization to proceed.

In other contexts of sulphonate salt formation, lower alcohols like methanol, ethanol, and isopropanol are often considered suitable solvents. researchgate.net The polarity of the solvent can influence the solubility of both the reactant acid and the product salt, thereby affecting the reaction rate and the ease of product isolation. For instance, in solvolysis reactions, the addition of magnesium salts like Mg(ClO₄)₂ to a mixed solvent system (sulfolane-H₂O) was found to exponentially increase reaction rates, highlighting the strong influence of the metallic cation and solvent environment on reaction kinetics. researchgate.net The solvent system must be chosen to maximize the yield of the desired magnesium salt while minimizing the solubility of impurities, thus enhancing selectivity and simplifying purification.

Temperature is a key parameter in controlling the rate and equilibrium of chemical reactions. For the sulphonation step, lower temperatures generally favor the formation of the sulphonic acid, while higher temperatures can promote the reverse reaction, desulphonation. pharmacyfreak.com The sulphonation reaction is highly exothermic, and efficient heat removal is necessary to prevent the formation of undesirable by-products. chemithon.com

During the neutralization to form the magnesium salt, temperature influences the reaction kinetics. An increase in temperature typically increases the rate of the acid-base reaction, potentially shortening the required reaction time. However, excessively high temperatures could lead to degradation of the product or unwanted side reactions.

Pressure is generally less of a critical variable in the liquid-phase neutralization reaction compared to gas-phase reactions like SO₃ sulphonation. However, in a closed system, temperature changes will affect the vapor pressure of the solvent, which could have a minor influence on the reaction environment. For industrial-scale processes, maintaining consistent temperature and pressure is essential for ensuring reproducible product quality and synthetic efficiency.

Advanced Synthetic Methodologies for Enhanced Purity and Scalability

To meet the demands of purity and large-scale production, advanced synthetic methodologies are continuously being developed. These methods aim to improve reaction control, enhance efficiency, and simplify purification processes.

One significant advancement is the use of continuous microreactors for sulphonation. A study on the continuous sulphonation of hexadecylbenzene (a close analogue to octadecylbenzene) in a microreactor demonstrated a significant enhancement in production and efficiency. researchgate.net This methodology allowed for a very short residence time (around 10 seconds) and yielded a high-purity product without the need for a subsequent aging step. researchgate.net Such continuous processes offer superior control over reaction parameters like temperature and molar ratios, which is crucial for minimizing side reactions and ensuring high product quality. chemithon.comresearchgate.net

For purification, particularly of the linear alkylbenzene (LAB) precursor, modern techniques involve treatment with activated carbon. wipo.int This cost-effective process can be implemented in a continuous mode and is effective at removing impurities that affect the color and quality of the LAB, which in turn affects the quality of the final sulphonate product. wipo.int

In the salt formation step, the use of high-shear mixers represents a process intensification strategy that can improve the reaction between the viscous sulphonic acid and the magnesium base, ensuring a more homogeneous reaction mixture and a consistent product form, such as a powder or granule. google.com

These advanced methodologies not only lead to a product of higher purity but are also more amenable to safe and efficient scaling for industrial production, addressing key challenges of heat management and precise stoichiometric control inherent in sulphonation chemistry.

Batch and Continuous Flow Synthesis Approaches

The synthesis of this compound can be performed using either batch or continuous flow processes. Each methodology presents distinct advantages and challenges related to scalability, safety, and process control. labmanager.com

Batch Synthesis

Batch processing is a traditional method where reactants are loaded into a vessel and the reaction proceeds over a set period. labmanager.com For this compound, this typically involves:

Sulphonation: Octadecylbenzene is reacted with a sulphonating agent, such as concentrated sulfuric acid or oleum, in a large stirred-tank reactor. The reaction is often exothermic and requires careful temperature control.

Neutralization: After the sulphonation is complete, a slurry of a magnesium base, such as magnesium hydroxide or magnesium oxide, is added to the reactor to neutralize the octadecylbenzenesulphonic acid. google.com

Work-up: The resulting product is then subjected to purification steps.

This approach offers flexibility, as the same equipment can be used for different reactions and production volumes. labmanager.com However, challenges include ensuring consistent mixing, managing heat transfer in large volumes, and potential for batch-to-batch variability. stolichem.comhelgroup.com

Continuous Flow Synthesis

Continuous flow chemistry is an emerging approach where reactants are pumped through a series of tubes or microreactors. aragen.com This method offers significant advantages for sulphonation reactions, which are often fast and highly exothermic. researchgate.net

Key benefits include:

Enhanced Safety: The small reaction volumes inherent to flow reactors minimize the risks associated with hazardous reagents and exothermic reactions. labmanager.comhelgroup.com

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to more consistent product quality and potentially higher yields. stolichem.comaragen.com

Scalability: Scaling up production is achieved by extending the operation time or by running multiple reactors in parallel ("scaling out"), rather than redesigning large vessels. labmanager.com

Process Automation: Flow chemistry allows for a high degree of automation, enabling rapid optimization of reaction parameters such as temperature, flow rate, and reagent stoichiometry. aragen.com

The following table provides a comparative analysis of batch and continuous flow synthesis for this compound.

FeatureBatch SynthesisContinuous Flow Synthesis
Reaction Vessel Large stirred tank reactorTubes, microreactors, or packed-bed reactors
Process Control Challenging for large volumes; potential for temperature and concentration gradientsPrecise control over temperature, pressure, and mixing labmanager.com
Safety Higher risk due to large volumes of hazardous materials helgroup.comInherently safer due to small reaction volumes labmanager.com
Heat & Mass Transfer Can be inefficient, leading to side reactionsHighly efficient, improving selectivity and yield stolichem.comaragen.com
Scalability Requires significant engineering effort and larger vesselsSimpler scale-up by extending run time or parallelization labmanager.com
Product Consistency Potential for batch-to-batch variation barentz-na.comHigh consistency and reproducibility labmanager.com
Footprint Large equipment footprintSmaller, more compact equipment

Green Chemistry Principles in this compound Production

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental footprint. epa.govvapourtec.com

Key Green Chemistry Principles in Practice:

Waste Prevention: The most sustainable approach is to prevent waste generation rather than treating it afterward. epa.gov Using highly efficient sulphonating agents like sulfur trioxide (SO3) can minimize the formation of spent acid waste associated with sulfuric acid or oleum. rscspecialitychemicals.org.uk

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. vapourtec.com The reaction of SO3 with octadecylbenzene, followed by neutralization with magnesium hydroxide, exhibits high atom economy.

Less Hazardous Chemical Syntheses: This principle encourages the use of substances with little or no toxicity. epa.gov Research into solid acid catalysts or alternative sulphonating agents that are less corrosive and hazardous than traditional ones is an active area. researchgate.net

Use of Catalysts: Using catalytic reagents over stoichiometric ones minimizes waste. epa.gov While the initial sulphonation is often non-catalytic, research into catalytic sulphonation could further improve the process's green credentials.

Safer Solvents and Auxiliaries: The synthesis should avoid or minimize the use of auxiliary substances like solvents. vapourtec.com Performing the sulphonation neat (without a solvent) is a common industrial practice that aligns with this principle.

The table below summarizes the application of these principles to the production process.

Green Chemistry PrincipleApplication in this compound Synthesis
1. Waste Prevention Utilizing SO3 as a sulphonating agent to avoid spent acid waste. epa.govrscspecialitychemicals.org.uk
2. Atom Economy The direct addition of SO3 and subsequent neutralization offers a high degree of atom economy. vapourtec.com
3. Less Hazardous Synthesis Exploring milder sulphonating agents or solid acid catalysts to replace corrosive reagents like oleum. epa.govresearchgate.net
5. Safer Solvents Conducting the reaction without a solvent ("neat") eliminates solvent waste. vapourtec.com
6. Energy Efficiency Employing continuous flow reactors for better thermal management and reduced reaction times. aragen.comvapourtec.com
9. Catalysis Investigating catalytic routes for sulphonation to reduce the amount of reagent required. epa.gov

Post-Synthetic Processing and Purification Techniques

Following the neutralization step, the crude this compound product contains various impurities, which may include unreacted starting materials, inorganic salts (e.g., magnesium sulfate (B86663) if sulfuric acid is used), and water. Effective purification is essential to achieve the desired product specifications.

The primary purification steps typically involve filtration, washing, and drying.

Filtration: The first step is often the separation of the solid product from the reaction mixture. If an excess of a sparingly soluble base like magnesium hydroxide is used for neutralization, it must be removed. Filtration separates the desired soluble magnesium salt from the unreacted solid base. google.com

Washing/Extraction: The crude product may be washed to remove water-soluble impurities. An aqueous alcohol solution can be used to extract the metal sulfonate, leaving behind inorganic salts and other impurities. google.com The choice of solvent is critical to ensure high recovery of the desired product while effectively removing contaminants.

Crystallization/Evaporation: To obtain a solid product, the solvent must be removed. This can be achieved through:

Evaporative Crystallization: The filtrate containing the dissolved product is heated to evaporate the solvent, leading to the crystallization of this compound. matec-conferences.org

Vacuum Distillation: For high-purity applications, applying a vacuum can lower the solvent's boiling point, allowing for energy-efficient drying and reducing the risk of thermal degradation of the product. researchgate.netmdpi.com

Drying: The final solid product is dried in ovens or vacuum dryers to remove any residual solvent and moisture, yielding the final, purified this compound.

The following table outlines the common purification techniques and their objectives.

Purification StepTechniqueObjective
Solid-Liquid Separation FiltrationTo remove unreacted magnesium hydroxide or other solid impurities from the product solution. google.com
Removal of Soluble Impurities Washing / Solvent ExtractionTo eliminate residual inorganic salts and other soluble by-products. google.com
Product Isolation Evaporation / CrystallizationTo isolate the solid this compound from the purification solvent. matec-conferences.org
Final Drying Vacuum Drying / Oven DryingTo remove residual moisture and solvent to meet final product specifications. mdpi.com

Adsorption Dynamics at Heterogeneous Interfaces

Research into the adsorption dynamics of surfactants at various interfaces is crucial for understanding their mechanism of action in applications such as detergency, emulsification, and surface modification. This section was intended to detail the specific adsorption behavior of this compound.

Adsorption Isotherms and Kinetics on Solid Substrates

Information regarding the equilibrium and rate of adsorption of this compound onto different solid surfaces is not available. Adsorption isotherms (e.g., Langmuir, Freundlich) provide insights into the affinity of the surfactant for the substrate and the capacity of the surface, while kinetic studies elucidate the rate at which equilibrium is achieved. Without experimental data, it is not possible to characterize these parameters for this specific compound.

Self-Assembly and Aggregation Phenomena in Aqueous and Non-Aqueous Systems

The formation of aggregates such as micelles, vesicles, and liquid crystalline phases is a hallmark of surfactant behavior above a certain concentration. This section aimed to describe the self-assembly characteristics of this compound.

Micellization Behavior and Critical Micelle Concentration Determination

The critical micelle concentration (CMC) is a fundamental parameter for any surfactant, representing the concentration at which micelle formation begins. For anionic surfactants, the CMC is known to be influenced by the nature of the counterion. Divalent cations like Mg²⁺ are generally expected to lead to a lower CMC compared to monovalent cations (e.g., Na⁺) due to more effective charge screening of the head groups, which reduces electrostatic repulsion and favors aggregation. However, no experimentally determined CMC values for this compound could be located.

Formation of Liquid Crystalline Phases and Vesicular Structures

At concentrations significantly above the CMC, surfactants can form more ordered structures, including various liquid crystalline phases (e.g., hexagonal, lamellar) and vesicles. The formation of these structures is dependent on factors such as surfactant concentration, temperature, and the presence of additives. There is no available research describing the formation of such phases or vesicular structures by this compound.

Influence of Co-Solutes and Electrolytes on Aggregate Morphology

The size, shape, and structure of surfactant aggregates can be significantly altered by the presence of co-solutes (e.g., alcohols) and electrolytes. Electrolytes, in particular, can induce morphological transitions in micelles (e.g., from spherical to rod-like) by screening electrostatic repulsions between the surfactant head groups. While the general principles of these effects are well-established for ionic surfactants, specific studies on how co-solutes and various electrolytes impact the aggregation behavior of this compound have not been reported.

Interaction with Complex Polymeric and Particulate Systems

This compound is an ionic compound consisting of a divalent magnesium cation (Mg²⁺) and two long-chain octadecylbenzenesulphonate anions. This dual ionic nature dictates its interaction with complex systems, where both the cation and the anionic surfactant component can engage with polymers and particles through distinct mechanisms.

The interaction of this compound with charged macromolecules is governed by fundamental electrostatic principles. The dissociated ions of the salt can interact with oppositely charged sites on polymeric chains, leading to a range of colloidal phenomena.

The magnesium cation (Mg²⁺) can interact strongly with negatively charged macromolecules (polyanions). In biological systems, magnesium ions are known to be crucial for stabilizing the tertiary structure of macromolecules like transfer RNA (tRNA) by forming direct contact pairs with negatively charged phosphate (B84403) groups on the RNA surface. eurekalert.org This interaction minimizes the electrostatic repulsion between adjacent charged groups, allowing the macromolecule to maintain its complex folded structure. eurekalert.org Similarly, in synthetic polymer systems, Mg²⁺ ions can interact with polyanions such as sodium polyacrylate, where they can influence suspension stability through charge screening and complexation with carboxyl groups. researchgate.netresearchgate.net

Conversely, the octadecylbenzenesulphonate anion, a classic surfactant molecule, will interact with positively charged macromolecules (polycations). The negatively charged sulphonate headgroup is electrostatically attracted to the positive charges on the polymer backbone. This can lead to the formation of polymer-surfactant complexes, neutralizing the charge of the macromolecule and often inducing its precipitation from the solution.

Interacting IonMacromolecule TypePrimary Interaction MechanismPotential Outcome
Magnesium (Mg²⁺) Polyanions (e.g., Polyacrylates, Nucleic Acids)Ion-pairing, Electrostatic ScreeningStabilization of macromolecular structure, Reduction of electrostatic repulsion
Octadecylbenzenesulphonate PolycationsElectrostatic attraction, Hydrophobic effectsFormation of polymer-surfactant complexes, Charge neutralization, Precipitation

This compound functions as an emulsifying agent, reducing the interfacial tension between immiscible liquids like oil and water to facilitate the formation and stabilization of emulsions. The amphiphilic octadecylbenzenesulphonate anion orients itself at the oil-water interface, with its hydrophobic octadecylbenzene tail extending into the oil phase and its hydrophilic sulphonate headgroup remaining in the aqueous phase. This arrangement creates a protective film around the dispersed droplets, preventing them from coalescing.

The presence of magnesium salts, such as magnesium sulfate or magnesium chloride, has been shown to significantly enhance the stability of water-in-oil (W/O) emulsions. google.comresearchgate.netresearchgate.net The addition of these salts to the aqueous phase can improve stability against coalescence. researchgate.netresearchgate.net This stabilizing effect is often attributed to a reduction in the attractive forces between water droplets and an increase in the adsorption density of the emulsifier at the interface. researchgate.net While higher concentrations of magnesium salts can sometimes lead to an increase in initial droplet size, the resulting emulsions often exhibit greater long-term stability. researchgate.net

ParameterEffect of Magnesium Salt Addition in W/O EmulsionsReference
Emulsion Stability Improved stability with respect to coalescence. researchgate.netresearchgate.net
Interfacial Tension Decreases equilibrium oil-water interfacial tension. researchgate.net
Droplet Coalescence Reduced tendency for droplets to merge. researchgate.net
Interfacial Film Can influence the viscoelastic properties of the interfacial film. researchgate.net

In the context of solid suspensions, such as those of magnesium hydroxide, stability is often achieved by controlling particle agglomeration. Anionic polyelectrolytes are used as dispersants, adsorbing onto the particle surfaces and creating electrostatic repulsion that prevents the particles from settling into a hard cake. researchgate.netgoogle.com

Pickering emulsions are distinct from traditional emulsions in that they are stabilized by solid particles adsorbed at the oil-water interface, rather than by soluble surfactant molecules. scirp.orgindexcopernicus.comfrontiersin.org Therefore, this compound, as a soluble surfactant, would not form a Pickering emulsion by itself. Instead, it would form a conventional emulsion.

However, it can play a crucial role in modifying Pickering emulsion systems that are stabilized by solid particles, such as those made from magnesium hydroxide, magnesium oxide, or magnesium carbonate. scirp.orgindexcopernicus.comworktribe.com The interaction between a surfactant and the stabilizing particles can alter the particles' surface properties, which in turn influences the stability and type of the Pickering emulsion.

A study on magnesium hydroxide (MH) nanosheets demonstrated that the adsorption of an anionic surfactant, sodium dodecyl sulfate (SDS), could induce a double phase inversion of the Pickering emulsion. nih.gov Initially, a monolayer of SDS adsorbed onto the MH nanosheets, increasing their hydrophobicity and causing an oil-in-water (O/W) emulsion to invert to a water-in-oil (W/O) type. nih.gov At higher surfactant concentrations, a second layer of SDS formed, rendering the particles hydrophilic again and causing the emulsion to revert to O/W. nih.gov

By analogy, the octadecylbenzenesulphonate anion could adsorb onto the surface of inorganic particles (like MgO or Mg(OH)₂), altering their wettability and thus controlling the type and stability of the resulting Pickering emulsion. The extent of adsorption would determine whether the particles become more hydrophobic or hydrophilic, dictating which phase (oil or water) they prefer to be in and consequently whether a W/O or O/W emulsion is formed.

Surfactant Adsorption LevelParticle WettabilityResulting Emulsion Type
None (Bare Particles) Depends on intrinsic particle nature (e.g., Mg(OH)₂ is hydrophilic)O/W
Monolayer Adsorption Increased HydrophobicityW/O
Bilayer Adsorption Increased HydrophilicityO/W

Chromatographic Separation Techniques for Purity Profiling and Component Quantification

Chromatographic methods are indispensable for separating this compound from its related substances, isomers, and impurities. The choice of technique is dictated by the specific analytical goal, whether it be purity determination, quantification of components, or analysis of volatile by-products.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of alkylbenzene sulfonates. nih.govscielo.br Developing a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

Method Development: A common approach for analyzing compounds like this compound is Reversed-Phase HPLC (RP-HPLC). nih.gov A C8 or C18 column is often employed as the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govscielo.br The addition of an ion-pairing agent or a salt like sodium perchlorate (B79767) to the mobile phase can be necessary to achieve sufficient retention and separation of the sulfonate homologues. scielo.br Gradient elution, where the mobile phase composition is changed over time, often yields better separation of the various alkyl chain lengths present in commercial products. researchgate.net Detection is commonly performed using a UV detector, typically at a wavelength of around 220-225 nm, or a fluorescence detector for enhanced sensitivity. nih.govresearchgate.net

Validation: Method validation is performed in accordance with guidelines from the International Conference on Harmonisation (ICH) to ensure the method is reliable for its intended purpose. nih.gov Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net Linearity is assessed by analyzing a series of standards over a defined concentration range. nih.gov Precision is determined by repeatedly analyzing a single sample to assess the degree of scatter between the results. Accuracy is evaluated by spiking a sample with a known amount of the analyte and measuring the recovery.

Table 1: Typical HPLC Method Parameters and Validation Data for Alkylbenzene Sulfonate Analysis

ParameterValue
Chromatographic Conditions
ColumnC8 (15 cm x 4.6 mm, 5 µm) researchgate.net
Mobile PhaseMethanol and aqueous sodium perchlorate (0.075 mol L-1) researchgate.net
Flow Rate1.0 mL/min nih.gov
DetectionFluorescence (λexcitation 225 nm, λemission 290 nm) researchgate.net
Validation Parameters
Linearity Range75-180 ppm nih.gov
Limit of Detection (LOD)21-35 ppm for various alkylbenzene sulfonates nih.gov
Limit of Quantification (LOQ)Data not consistently available in search results
Accuracy (Recovery)Typically within 98-102%

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC is primarily used to identify and quantify volatile impurities and by-products that may be present from the manufacturing process.

Due to the low volatility of alkylbenzene sulfonates, derivatization is often required to convert them into more volatile compounds suitable for GC analysis. researchgate.net Common derivatization agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net An alternative approach involves the conversion of sulfonates to their corresponding thiotrifluoroacetates. researchgate.net

GC analysis is frequently coupled with a mass spectrometer (GC-MS), which provides structural information about the separated components, aiding in their identification. colab.ws This is particularly useful for identifying unknown impurities. The analysis can detect by-products such as sultones, which are cyclic esters of hydroxysulfonic acids formed during the sulfonation process. colab.ws

Table 2: GC-MS Conditions for the Analysis of Potential Impurities

ParameterValue
GC Conditions
ColumnInertCap WAX (60m x 0.32 mm I.D., df=0.5 μm) gcms.cz
Carrier GasHelium gcms.cz
Inlet Temperature Program35℃ → (5℃/ min) → 250℃ gcms.cz
Oven Temperature Program40 ℃ (6.3 min)→(15 ℃ /min)→130 ℃→(3 ℃ /min)→250 ℃ (25min) gcms.cz
MS Conditions
Ion Source Temperature200℃ gcms.cz
Mass Rangem/z 40-350 gcms.cz

Ion Chromatography (IC) is a specialized form of liquid chromatography used for the separation and quantification of ionic species. labrulez.com For this compound, IC is the method of choice for determining the concentration of the magnesium cation and any residual inorganic ions, such as sulphate. ijsr.net

The determination of cations like magnesium is typically performed using a cation exchange column with an acidic mobile phase, such as methanesulfonic acid. mdpi.com For the analysis of anions like sulphate, an anion exchange column is used with a basic eluent, often a carbonate-bicarbonate buffer or a hydroxide eluent generated electrolytically. ijsr.netthermofisher.com Suppressed conductivity detection is commonly employed for both cations and anions, which enhances sensitivity by reducing the background conductivity of the eluent. ijsr.net

Method validation for IC includes establishing linearity, limits of detection and quantification, and assessing accuracy and precision. ijsr.net This ensures the reliable measurement of ionic components, which is critical for confirming the stoichiometry of the salt and quantifying inorganic impurities.

Table 3: Ion Chromatography Parameters for Cation and Anion Analysis

ParameterCation Analysis (Magnesium)Anion Analysis (Sulphate)
ColumnCation Exchange (e.g., IonPac® CS16) mdpi.comAnion Exchange (e.g., IonPac® AS14A or AS18) thermofisher.com
Mobile PhaseMethane Sulfonic Acid mdpi.comSodium Carbonate/Sodium Bicarbonate or Potassium Hydroxide thermofisher.com
DetectionSuppressed Conductivity ijsr.netSuppressed Conductivity thermofisher.com
Linearity Range4.5–13.5 ppm (for Magnesium) mdpi.comTypically in the low mg/L range thermofisher.com
Limit of DetectionNot specified for Magnesium aloneVaries by anion, often in the µg/L range

Spectroscopic Techniques for Structural Confirmation and Interaction Analysis

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in this compound. These methods are complementary to chromatographic techniques and are essential for unambiguous identification and structural elucidation.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. biomedscidirect.com The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its different structural components.

Key expected vibrational bands include those for the aromatic ring (C=C stretching), the alkyl chain (C-H stretching and bending), and the sulphonate group (S=O and S-O stretching). The strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulphonate group are typically observed in the regions of 1350 cm⁻¹ and 1175 cm⁻¹, respectively. blogspot.com The S-O stretching vibrations appear as several strong bands in the 1000-750 cm⁻¹ range. blogspot.com The presence of water of hydration would be indicated by a broad O-H stretching band around 3300-3500 cm⁻¹.

Table 4: Characteristic FTIR Absorption Bands for Alkylbenzene Sulphonates

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Alkyl Chain (C-H)Stretching2850 - 2960
Aromatic Ring (C=C)Stretching1450 - 1600
Sulphonate (S=O)Asymmetric Stretching~1350 blogspot.com
Sulphonate (S=O)Symmetric Stretching~1175 blogspot.com
Sulphonate (S-O)Stretching750 - 1000 blogspot.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the detailed elucidation of molecular structure. researchgate.netresearchgate.net Both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide a wealth of information about the chemical environment of the individual atoms within the this compound molecule.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the aromatic ring, the protons on the carbon atom attached to the aromatic ring, the methylene (B1212753) groups of the long alkyl chain, and the terminal methyl group. The chemical shifts and splitting patterns of these signals provide information about the connectivity of the atoms. researchgate.net

The ¹³C NMR spectrum would show separate signals for each unique carbon atom in the molecule, including the carbons of the benzene ring, the aliphatic carbons of the octadecyl chain, and the carbon atom directly bonded to the sulphonate group. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, further aiding in the complete structural assignment. researchgate.net

Table 5: Expected ¹H NMR Chemical Shift Ranges for Alkylbenzene Sulphonates

Proton TypeExpected Chemical Shift (δ, ppm)
Aromatic Protons7.0 - 8.0
-CH- attached to aromatic ring2.5 - 3.0
Methylene Protons (-CH₂-) in alkyl chain1.2 - 1.6
Terminal Methyl Proton (-CH₃)0.8 - 1.0

UV-Vis Spectroscopy for Concentration Determination and Complex Formation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique employed for the quantitative determination of this compound in various matrices. The method's utility stems from the presence of the benzene ring chromophore within the octadecylbenzenesulphonate anion, which absorbs light in the ultraviolet region of the electromagnetic spectrum. The principle of concentration determination is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. nih.gov

For linear alkylbenzene sulfonates (LAS), a class of compounds to which this compound belongs, the characteristic UV absorbance is typically observed at wavelengths around 222-225 nm and 273 nm. researchgate.netwho.int A peak at approximately 224 nm is often selected for quantification. researchgate.net To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. researchgate.net

Beyond simple concentration measurement, UV-Vis spectroscopy is a powerful tool for studying the formation of complexes between surfactants and other molecules, such as polymers or dyes. asianpubs.orgnih.gov The interaction of the surfactant with another species can lead to changes in the electronic environment of the chromophore, resulting in a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity. asianpubs.org By monitoring these spectral changes as a function of the concentration of the interacting species, it is possible to elucidate the stoichiometry of the complex, determine binding constants, and understand the nature of the intermolecular forces involved. nih.govresearchgate.net For instance, the formation of dye-surfactant aggregates can cause a hypsochromic (blue) or bathochromic (red) shift in the dye's absorption spectrum, providing evidence of complexation. asianpubs.org

Table 1: Typical UV Absorbance Maxima for Alkylbenzene Sulphonates

Compound Family Typical λmax (nm) Reference
Linear Alkylbenzene Sulphonates (LAS) 222 who.int
Sodium Dodecylbenzenesulfonate (SDBS) 224 researchgate.net
Linear Alkylbenzene Sulphonates (LAS) 273 researchgate.net
Alkylbenzene Compositions 314 google.com

Elemental Analysis for Magnesium Content Determination

Elemental analysis techniques are essential for accurately quantifying the magnesium content in this compound. These methods focus on determining the concentration of the magnesium ion, providing a direct measure of the metallic component of the salt.

Inductively Coupled Plasma (ICP) Techniques (OES, MS)

Inductively Coupled Plasma (ICP) techniques, including Optical Emission Spectrometry (ICP-OES) and Mass Spectrometry (ICP-MS), are powerful and widely used methods for the determination of magnesium and other elements in a variety of samples, including those with complex organic matrices. nih.gov In these techniques, the sample is introduced into a high-temperature argon plasma (around 10,000 K), which desolvates, vaporizes, and ionizes the atoms. youtube.com

In ICP-OES, the excited atoms and ions in the plasma emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of the element in the sample. nih.gov For ICP-MS, the ions generated in the plasma are extracted and guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio. The detector counts the number of ions for a specific mass, which corresponds to the concentration of the element.

Both techniques are known for their high sensitivity, low detection limits, and ability to perform multi-element analysis. However, the analysis of samples containing a significant organic component, such as this compound, can present challenges. Matrix effects, caused by differences in viscosity and density between samples and standards, can affect sample introduction and nebulization efficiency. youtube.com Furthermore, the organic matrix itself can influence the plasma's thermal characteristics and analyte excitation efficiency. youtube.comanu.edu.au To mitigate these effects, strategies such as matrix matching of standards and samples, internal standardization, or sample digestion to remove the organic matrix are often employed. nih.govnih.gov

Table 2: Performance Characteristics of ICP-OES for Elemental Analysis in Complex Matrices

Parameter Typical Value/Method Reference
Sample Preparation Closed-vessel microwave-assisted wet digestion nih.gov
Matrix Effect Mitigation Internal Standardization, Matrix Matching youtube.com
Precision (RSD) 0.30–4.4% nih.gov
Trueness Better than 2% nih.gov
Limits of Detection (LODs) 0.08–1.8 ng g⁻¹ nih.gov

Atomic Absorption Spectroscopy (AAS)

Atomic Absorption Spectroscopy (AAS) is a robust and well-established technique for the determination of magnesium in various samples. rsc.orgresearchgate.net The fundamental principle of AAS involves measuring the absorption of light by free atoms in the gaseous state. A sample solution is aspirated into a flame, where it is atomized. A light beam from a hollow cathode lamp containing magnesium is passed through the flame, and the ground-state magnesium atoms absorb light at a specific resonant wavelength (typically 285.2 nm). The amount of light absorbed is proportional to the concentration of magnesium in the sample. latech.edu

A significant challenge in AAS analysis is the potential for chemical and ionization interferences. For magnesium determination, a common interferent is aluminum. nemi.govnemi.gov To overcome this, a releasing agent or interference suppressor, such as a lanthanum salt (e.g., lanthanum chloride), is typically added to both the samples and the standards. nemi.govnemi.gov The lanthanum preferentially binds with the interfering anions, allowing the magnesium atoms to be atomized freely in the flame. The pH of the solution can also affect the results, with acidic conditions generally being preferred to prevent the formation of hydroxides. nemi.gov

Table 3: Typical Parameters for Magnesium Determination by Flame AAS

Parameter Value/Condition Reference
Wavelength 285.2 nm latech.edu
Interference Suppressor Lanthanum Chloride Solution nemi.govnemi.gov
Analytical Range 0.01 to 5.0 mg/L nemi.gov
Sample Preservation Acidification with Nitric Acid nemi.gov
Flame Type Air-Acetylene latech.edu

Electrophoretic Methods for Charge and Molecular Size Characterization

Electrophoretic methods, particularly capillary electrophoresis (CE), are highly effective for the separation and characterization of charged species like the octadecylbenzenesulphonate anion. usp.org These techniques separate ions based on their electrophoretic mobility in an electrolyte solution under the influence of an electric field. The electrophoretic mobility is dependent on the ion's charge-to-size ratio, allowing for the characterization of both the charge and the relative molecular size of the analyte. usp.org

Capillary Zone Electrophoresis (CZE) is a fundamental CE mode suitable for analyzing charged molecules. usp.org In CZE, the separation of different homologues of alkylbenzene sulfonates can be achieved due to differences in their charge-to-mass ratios. nih.govacs.org The long octadecyl chain of the analyte imparts significant hydrophobicity, which can be leveraged in other CE modes like Micellar Electrokinetic Chromatography (MEKC). In MEKC, a surfactant is added to the buffer above its critical micelle concentration to form micelles, which act as a pseudo-stationary phase, enabling the separation of both neutral and charged analytes. usp.org

The application of CE to this compound allows for the characterization of the anionic component. By analyzing the migration time and peak shape, information about the purity of the compound, the presence of different isomers, and the distribution of alkyl chain lengths can be obtained. nih.gov The technique's high resolution makes it possible to separate complex mixtures of surfactants. semanticscholar.org Furthermore, the electrophoretic mobility of complexes formed between the surfactant and other molecules can be measured to study their charge and stability. umass.edumdpi.com

Table 4: Exemplary Capillary Electrophoresis Conditions for Alkylbenzene Sulfonate Analysis

Parameter Condition Reference
Technique Nonaqueous Capillary Electrophoresis nih.gov
Buffer System 10 mM Acetic Acid and 20 mM Dipentylamine in Ethanol nih.gov
Detection UV Detection nih.gov
Application Separation of LAS homologues and isomers nih.gov
Benefit High resolution and efficiency nih.gov

Thermal Analysis Techniques for Phase Transitions and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable insights into the thermal stability, decomposition pathways, and phase transitions of this compound. These methods monitor the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over a specific temperature range. For a compound like this compound, TGA can reveal its decomposition profile. The resulting TGA curve typically shows distinct steps corresponding to the loss of volatile components, such as water of hydration, followed by the thermal degradation of the organic alkylbenzene sulfonate moiety at higher temperatures. researchgate.net The temperatures at which these mass losses occur and the residual mass (often corresponding to magnesium oxide or sulfate) provide information about the compound's thermal stability and decomposition mechanism. researchgate.netresearchgate.net For instance, studies on waste linear alkylbenzene sulfonate have shown decomposition occurring between 200-300 °C, with further degradation at temperatures above 450 °C leading to the elimination of SO2. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to detect thermal events such as phase transitions. While excluding the basic melting point, DSC can be used to study other important transitions. For hydrated salts like magnesium compounds, DSC can detect endothermic peaks corresponding to the loss of water of hydration. researchgate.netnetzsch.com These events often occur in multiple stages, indicating different binding energies of the water molecules. researchgate.net Furthermore, DSC can identify solid-solid phase transitions, such as changes between different crystalline or hydrated forms, which can be influenced by factors like moisture content. netzsch.comnetzsch.com The complex DSC curves observed for materials like magnesium stearate, which show multiple endothermic effects below the main decomposition temperature, reflect the presence of various hydrates and their interconversion upon heating. netzsch.com

Table 5: Thermal Events for Related Magnesium and Sulfonate Compounds

Compound Technique Observed Thermal Event Temperature Range (°C) Reference
Magnesium Acetate Tetrahydrate DSC/TGA Dehydration (3 stages) 35 - 255 researchgate.net
Magnesium Stearate DSC Dehydration/Phase Transitions Room Temp - 130 netzsch.com
Linear Alkylbenzene Sulfonate TGA Initial Decomposition 200 - 300 researchgate.net
Linear Alkylbenzene Sulfonate TGA SO₂ Elimination > 450 researchgate.net
Pure Magnesium Powder DSC Phase Transition 590 - 700 rsc.org

Applications in Advanced Industrial and Material Science Systems

Role in Specialized Lubricant Formulations: Mechanistic Insights into Tribological Performance Enhancement

In the realm of industrial and automotive lubricants, Magnesium octadecylbenzenesulphonate functions as a multifunctional additive, primarily known for its detergency and rust-inhibiting properties. cn-lubricantadditive.comcnlubricantadditive.com Its contributions to enhancing the tribological performance of lubricants—namely the reduction of friction and wear—are critical for equipment longevity and efficiency.

This compound contributes to anti-wear and friction reduction through the formation of a protective film on metal surfaces. precisionlubrication.com This mechanism is particularly crucial under boundary lubrication conditions, where direct asperity contact between moving surfaces can lead to significant wear and potential seizure.

The mechanism involves the following key steps:

Adsorption: The polar sulphonate head of the molecule chemically adsorbs onto the metallic surfaces of engine or machine components. This interaction forms a tenacious, thin film.

Barrier Formation: The long, nonpolar hydrocarbon tails (octadecylbenzene) align outwards from the metal surface, creating a durable, low-shear-strength barrier. This barrier physically separates the moving surfaces, preventing direct metal-to-metal contact and minimizing adhesive wear. precisionlubrication.com

Sacrificial Layer: Under high-pressure and high-temperature conditions, this adsorbed layer can act as a sacrificial surface. It shears preferentially, absorbing energy and protecting the underlying metal substrate from plastic deformation and scuffing.

Acid Neutralization: Overbased magnesium sulphonates contain a colloidal core of magnesium carbonate, which provides a high Total Base Number (TBN). rsc.org This allows the additive to neutralize acidic byproducts of combustion and lubricant oxidation, preventing corrosive wear. rsc.orgosti.gov

The performance of lubricants can be significantly improved with the addition of magnesium sulphonate, as illustrated by the following tribological data.

Table 1: Illustrative Tribological Performance Data

Comparison of tribological properties for a base lubricant with and without the addition of a magnesium sulphonate additive under standardized test conditions.

Lubricant FormulationCoefficient of Friction (μ)Wear Scar Diameter (mm)
Base Lubricant0.150.65
Base Lubricant + Mg Sulphonate0.110.42

Note: The data in this table is illustrative and intended to demonstrate the typical performance enhancements provided by magnesium sulphonate additives.

As a detergent and dispersant, this compound plays a vital role in maintaining the cleanliness and longevity of lubricating fluids. cn-lubricantadditive.comgoogle.com During the operation of machinery, contaminants such as soot, sludge, and oxidation products are generated. If left unchecked, these particles can agglomerate, form deposits on critical surfaces, and clog oil filters, leading to reduced performance and engine damage.

The dispersion mechanism is rooted in its surfactant nature:

The polar magnesium sulphonate head of the molecule attaches to the surface of contaminant particles.

The nonpolar, oil-soluble hydrocarbon tails extend into the lubricant base oil.

This process creates a steric barrier around each particle, preventing them from agglomerating and settling out of the fluid. The particles are kept in a fine, stable suspension, allowing them to be carried by the oil to the filter for removal. google.comcyberleninka.ru This action is crucial for preventing the formation of sludge and varnish on engine components. cn-lubricantadditive.com

Contributions to Corrosion Inhibition Mechanisms on Metallic Surfaces

This compound is an effective corrosion and rust inhibitor, a property that is highly valued in protective coatings, greases, and engine oils. cnlubricantadditive.com Its ability to protect metallic surfaces from electrochemical degradation is critical in environments where moisture and acidic species are present.

The primary mechanism of corrosion inhibition is the formation of a dense, protective film on the metallic substrate. hereon.de This process is driven by the adsorption of the sulphonate molecules onto the surface.

Physisorption and Chemisorption: The polar sulphonate group has a strong affinity for the metal surface and can adsorb through both physical (electrostatic) and chemical interactions. nitk.ac.in

Hydrophobic Barrier: Following adsorption, the long octadecylbenzene chains orient themselves away from the surface, forming a tightly packed, nonpolar layer. nitk.ac.in This hydrophobic film acts as a physical barrier, repelling water and preventing corrosive electrolytes from reaching the metal surface. hereon.de

Anodic and Cathodic Inhibition: The adsorbed film can impede both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions of the corrosion process by blocking active sites on the metal surface. This makes it a mixed-type inhibitor. nitk.ac.in

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to study and characterize the formation and effectiveness of inhibitor films on metal surfaces. ijcsi.promdpi.com When a metal coated with a this compound film is analyzed using EIS, the resulting data can quantify the protective properties of the layer.

A typical EIS measurement for an inhibited system will show a significant increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) compared to an uninhibited system. researchgate.net The increased Rct indicates that the inhibitor film is effectively slowing down the rate of the corrosion reactions at the metal-electrolyte interface. The decreased Cdl suggests that the inhibitor molecules are displacing water molecules and adsorbing onto the surface, thereby increasing the thickness of the electrical double layer or decreasing the local dielectric constant. researchgate.net

The impedance behavior can be modeled using an equivalent electrical circuit. For a surface protected by an inhibitor film, the circuit often includes elements representing the film's resistance (R_film) and capacitance (C_film). mdpi.com

Table 2: Typical EIS Parameters for a Steel Surface

Comparison of electrochemical impedance spectroscopy parameters for a steel surface in a corrosive medium with and without a magnesium sulphonate inhibitor film.

SystemFilm Resistance (R_film) (Ω·cm²)Charge Transfer Resistance (R_ct) (Ω·cm²)
Uninhibited Steel-550
Inhibited Steel (Mg Sulphonate Film)1,2008,500

Note: This data is representative and illustrates the quantitative impact of an inhibitor film as measured by EIS.

In practical formulations, this compound is often used in combination with other additives to achieve a synergistic effect, providing more comprehensive protection than any single component could alone. sciopen.com For instance, when used with other types of corrosion inhibitors (e.g., those containing phosphorus or nitrogen), it can help form a more robust and resilient protective film. researchgate.net This multi-component approach can address a wider range of corrosive threats and operating conditions. The combination of different inhibitors can lead to enhanced surface coverage and a more durable barrier against corrosion. elsevierpure.com

Based on a comprehensive search for scientific literature and technical data, there is insufficient publicly available information to generate a detailed and scientifically accurate article on "this compound" that strictly adheres to the requested outline on its applications in Enhanced Oil Recovery (EOR) and functional coatings.

While the searches confirm the existence and use of magnesium salts of linear alkylbenzene sulfonates in other industries, particularly in detergent formulations for their surfactant properties, specific research findings, data tables, and detailed discussions concerning the following topics could not be located for this compound:

Functionality in Enhanced Oil Recovery (EOR) Processes:

Wettability Alteration and Interfacial Tension Reduction in Porous Media

Mobility Control and Sweep Efficiency Improvement

Adsorption Phenomena in Reservoir Rock Systems

Integration into Functional Coatings and Films:

Modulating Surface Energy and Adhesion Properties

Enhancing Barrier Performance and Material Durability

Generating content for the specified outline without verifiable, compound-specific data would require speculation and extrapolation from related but distinct chemical systems. This would not meet the required standards of scientific accuracy and strict focus on this compound. Therefore, the article cannot be constructed as requested.

Due to the absence of publicly available scientific literature and data specifically detailing the applications of "this compound" in the areas of rheological modification and polymerization processes as outlined in your request, it is not possible to generate the requested article.

A thorough and targeted search for research findings, data tables, and detailed scientific information on "this compound" for the specified sections and subsections did not yield any relevant results. The strict adherence to focusing solely on this specific chemical compound, as per your instructions, precludes the use of information on related but different compounds.

To provide a scientifically accurate and informative article as per your detailed outline, specific studies on the viscosity modulation, thixotropic behavior, and role as a stabilizer in emulsion and suspension polymerization for "this compound" would be required. This information is not available in the public domain.

Environmental Fate and Transformation Pathways of Magnesium Octadecylbenzenesulphonate

Environmental Distribution and Partitioning in Multiphase Systems

The environmental distribution of Magnesium octadecylbenzenesulphonate, a type of linear alkylbenzene sulfonate (LAS), is largely governed by its physicochemical properties, particularly its nature as an anionic surfactant. This dictates its behavior in multiphase systems such as soil, water, and air.

Adsorption to Soil and Sediment Components

This compound is expected to readily partition from the aqueous phase to solid matrices such as soil and sediment. This adsorption is influenced by a combination of hydrophobic and electrostatic interactions. The long octadecyl (C18) alkyl chain leads to strong hydrophobic interactions with organic matter in soil and sediment. As an anionic surfactant, its sulfonate headgroup can interact with positively charged sites on clay minerals and other soil components.

Studies on linear alkylbenzene sulfonates (LAS) have shown that sorption to sediment is a key environmental process. The distribution of LAS in aquatic environments is closely linked to sediment concentrations, which can be significantly higher than in the overlying water column. For instance, LAS concentrations in sediment near sewage outfalls have been reported to be as high as 567 mg/kg in Japan and 340 mg/kg in the U.S. cleaninginstitute.org The longer the alkyl chain, the greater the sorption, meaning that octadecylbenzenesulphonate would have a high affinity for sediment. who.intresearchgate.net The sorption process is also influenced by the properties of the sediment itself, with a higher organic carbon content generally leading to increased adsorption. acs.org

The partitioning behavior can be described by the sediment-water distribution coefficient (Kd), which is influenced by factors such as pH and the concentration of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). acs.orgresearchgate.net An increase in the concentration of these cations can enhance the sorption of anionic surfactants to sediment. acs.orgresearchgate.net

Table 1: Factors Influencing the Adsorption of Linear Alkylbenzene Sulfonates (LAS) to Soil and Sediment

FactorInfluence on AdsorptionSource
Alkyl Chain LengthLonger chains lead to increased sorption due to stronger hydrophobic interactions. who.intresearchgate.net
Organic Carbon Content (foc) of SedimentHigher organic carbon content generally correlates with higher adsorption. acs.org
Cation Concentration (e.g., Ca²⁺, Mg²⁺)Increased concentrations of divalent cations can enhance sorption. acs.orgresearchgate.net
pHLower pH can increase sorption. researchgate.net

Volatilization and Atmospheric Transport Considerations

Due to its nature as a salt, this compound has a very low vapor pressure and is not expected to be volatile. industrialchemicals.gov.au Therefore, significant partitioning from water or soil to the atmosphere is unlikely. cleaninginstitute.org Consequently, volatilization is not considered a significant environmental transport pathway for this compound. Long-range atmospheric transport of this compound is also not anticipated due to its low volatility and rapid degradation in the environment. industrialchemicals.gov.au Molecular dynamics simulations of linear alkylbenzene sulfonates at the water/air interface have been conducted to understand their behavior at this boundary, but this does not suggest significant atmospheric transport. researchgate.net

Biodegradation Pathways and Kinetics in Aquatic and Terrestrial Environments

Biodegradation is the primary mechanism for the removal of linear alkylbenzene sulfonates, including this compound, from the environment. cleaninginstitute.orgwikipedia.org

Microbial Degradation Mechanisms and Metabolite Identification (Non-toxicological focus)

The biodegradation of linear alkylbenzene sulfonates is a well-studied process that occurs under aerobic conditions. The degradation is initiated by the microbial oxidation of the terminal methyl group of the alkyl chain (ω-oxidation), followed by the sequential shortening of the alkyl chain via β-oxidation. nih.govresearchgate.net This process leads to the formation of sulfophenylcarboxylic acids (SPCs) as intermediate metabolites. nih.govresearchgate.net

The initial steps of LAS degradation involve:

ω-Oxidation: The terminal methyl group of the octadecyl chain is oxidized to a carboxylic acid.

β-Oxidation: The resulting fatty acid chain is shortened by two-carbon units in each cycle.

This process continues until the alkyl chain is significantly shortened. Subsequently, the aromatic ring is cleaved, and finally, desulfonation occurs, releasing the sulfonate group as inorganic sulfate (B86663). nih.govnih.gov The complete mineralization of the compound results in the formation of carbon dioxide, water, and inorganic sulfate. internationalscholarsjournals.com

A variety of bacteria, including species of Pseudomonas and Aeromonas, have been identified as being capable of degrading LAS. scirp.orgnih.gov The complete degradation is often achieved by a consortium of different bacterial strains, each specialized in a particular step of the degradation pathway. nih.govnih.gov

Table 2: Key Steps and Intermediates in the Aerobic Biodegradation of Linear Alkylbenzene Sulfonates (LAS)

Degradation StepDescriptionKey IntermediatesSource
ω-OxidationOxidation of the terminal methyl group of the alkyl chain.Long-chain sulfophenylcarboxylic acids nih.govresearchgate.net
β-OxidationSequential shortening of the alkyl chain by two-carbon units.Short-chain sulfophenylcarboxylic acids nih.govresearchgate.net
Aromatic Ring CleavageOpening of the benzene (B151609) ring structure.- nih.gov
DesulfonationRelease of the sulfonate group as sulfite, which is then oxidized to sulfate.Sulfite (SO₃²⁻), Sulfate (SO₄²⁻) nih.govnih.gov

Factors Influencing Biodegradation Rates (e.g., pH, temperature, nutrient availability)

Several environmental factors can influence the rate of biodegradation of this compound.

Temperature: Biodegradation rates are generally temperature-dependent, with optimal degradation occurring within a certain temperature range. For instance, the biodegradation of LAS in seawater is significantly inhibited at lower temperatures. nih.gov Studies on other organic pollutants have shown that microbial degradation is often most efficient at moderate temperatures, for example, around 30°C. researchgate.netopenjournalsnigeria.org.ng Surfactants, in general, tend to cause more inhibition to microbial activity at lower temperatures. ascelibrary.orgresearchgate.net

pH: The pH of the environment can affect both the activity of the degrading microorganisms and the bioavailability of the surfactant. Optimal pH for the biodegradation of LAS has been reported to be around neutral to slightly alkaline, for example, between pH 7 and 9. researchgate.net Some studies have found maximal degradation at a pH of 7.5. openjournalsnigeria.org.ngopenjournalsnigeria.org.ng

Nutrient Availability: The presence of other nutrients, such as nitrogen and phosphorus, is essential for microbial growth and activity, and therefore can influence the rate of biodegradation.

Acclimatization of Microbial Communities: The presence of a microbial community already adapted to LAS can significantly enhance the degradation rate. researchgate.net

LAS Concentration: High concentrations of LAS can be inhibitory to microbial growth and thus slow down the biodegradation process. scirp.orgnih.gov

Photodegradation and Chemical Degradation Mechanisms

While biodegradation is the dominant fate process, photodegradation and chemical degradation can also contribute to the transformation of this compound in the environment, although to a lesser extent. cleaninginstitute.org

Photodegradation: Linear alkylbenzene sulfonates can undergo photodegradation when exposed to sunlight, particularly in the presence of photosensitizers. who.int The process can involve the generation of reactive oxygen species that attack the LAS molecule. Studies using solar simulators have shown that LAS can be degraded, with the reaction often following apparent first-order kinetics. The efficiency of photodegradation can be enhanced by the presence of photocatalysts like titanium dioxide (TiO₂). who.intresearchgate.net However, in the absence of such catalysts, photodegradation is generally considered a minor removal mechanism in the environment compared to biodegradation. cleaninginstitute.org Some studies on arylazo sulfonates suggest that in aqueous environments, photoheterolysis can occur, leading to the generation of a reactive aryl cation, which prevents radical chemistry. acs.orgresearchgate.net

Chemical Degradation: Chemical degradation pathways such as hydrolysis are not considered significant for the environmental transformation of LAS. cleaninginstitute.org The carbon-sulfur bond in the sulfonate group is generally stable under typical environmental conditions. rsc.org Advanced oxidation processes, such as ozonation, can effectively degrade LAS, but these conditions are not typically found in the natural environment. dntb.gov.ua

Hydrolytic Stability and Pathways

Linear alkylbenzene sulfonates are known for their stability towards hydrolysis under typical environmental pH conditions (pH 6 to 10). The sulfonate group is a salt of a strong acid and is therefore not susceptible to hydrolysis. The ether bond that may be present in some related surfactant structures is also generally stable. While ester bonds can be susceptible to hydrolysis, this is not a feature of the primary structure of octadecylbenzenesulphonate.

The magnesium cation, upon dissociation, will undergo hydrolysis to a limited extent, depending on the pH of the surrounding water. However, this process does not affect the organic anion, which dictates the primary environmental characteristics of the compound.

Table 1: Hydrolytic Stability of Key Moieties in this compound

Functional GroupSusceptibility to HydrolysisEnvironmental Significance
Sulfonate (SO₃⁻)LowThe sulfonate group is resistant to hydrolysis under normal environmental conditions, ensuring the persistence of the parent anion until other degradation pathways occur.
Alkyl ChainLowThe long hydrocarbon chain is not susceptible to hydrolysis.
Benzene RingLowThe aromatic ring is stable and does not undergo hydrolysis.
Magnesium Cation (Mg²⁺)ModerateDissociated magnesium ions can react with water, but this does not lead to the degradation of the organic sulfonate anion.

Oxidation and Reduction Transformations

The primary transformation pathway for linear alkylbenzene sulfonates in the environment is aerobic biodegradation, which involves oxidative processes. The degradation is initiated by the terminal oxidation of the alkyl chain (ω-oxidation), followed by the shortening of the chain through β-oxidation. asm.orgresearchgate.netscholarsresearchlibrary.comscholarsresearchlibrary.com This process leads to the formation of sulfophenyl carboxylates, which are then further degraded. scholarsresearchlibrary.com

Complete mineralization of LAS involves the collaborative action of different microbial species. asm.orgscholarsresearchlibrary.com Some bacteria are capable of the initial oxidation of the alkyl chain and desulfonation, while others cleave the aromatic ring. asm.org The rate of biodegradation is influenced by environmental factors such as temperature, with reduced microbial activity and slower degradation at temperatures below 5-10°C. who.int

There is no evidence to suggest that abiotic reduction is a significant transformation pathway for linear alkylbenzene sulfonates in the environment. These compounds are recalcitrant under anaerobic conditions. researchgate.netnih.gov

Table 2: Key Oxidative Transformation Steps of the Octadecylbenzenesulphonate Anion

Transformation StepDescriptionMediating Factor
ω-OxidationOxidation of the terminal methyl group of the alkyl chain.Aerobic Bacteria
β-OxidationSequential shortening of the alkyl chain by two carbon units.Aerobic Bacteria
DesulfonationRemoval of the sulfonate group from the benzene ring.Aerobic Bacteria
Aromatic Ring CleavageOpening of the benzene ring structure.Aerobic Bacteria

Bioavailability and Mobility in Environmental Compartments

The bioavailability and mobility of this compound are primarily controlled by the properties of the octadecylbenzenesulphonate anion and its interactions with environmental matrices.

In aqueous environments, LAS are water-soluble and can be transported with water flow. cleaninginstitute.org However, they also have a tendency to partition to sludge and organic carbon in sediments. industrialchemicals.gov.au The sorption to soil and sediment is influenced by the organic matter and clay content of the solid phase. mdpi.com This adsorption process reduces the concentration of the surfactant in the water column and consequently its mobility.

In the terrestrial environment, the mobility of LAS is limited by its strong adsorption to soil particles, particularly in the upper soil layers. who.intmdpi.com The half-life of LAS in soil can vary depending on conditions, but it is generally in the range of 7 to 22 days, preventing significant accumulation over the long term. nih.govcleaninginstitute.org Soil moisture plays a crucial role; dry conditions can inhibit degradation and reduce bioavailability by limiting diffusion. nih.gov Conversely, increased soil moisture can lead to higher bioavailability. nih.gov

The magnesium cation is naturally ubiquitous in the environment and its mobility is governed by soil cation exchange capacity and the presence of other ions. researchgate.netepa.gov

Table 3: Factors Influencing Bioavailability and Mobility of Octadecylbenzenesulphonate

FactorInfluence on BioavailabilityInfluence on Mobility
Soil Organic Matter DecreasesDecreases
Clay Content DecreasesDecreases
Soil Moisture IncreasesIncreases (in aqueous phase)
Water Solubility High in dissolved phaseHigh in water, but counteracted by sorption
Sorption to Sludge/Sediment DecreasesDecreases

Computational and Theoretical Studies of Magnesium Octadecylbenzenesulphonate

Molecular Dynamics (MD) Simulations of Interfacial Adsorption and Self-Assembly

Molecular dynamics (MD) simulations are a cornerstone of computational surfactant science, allowing for the detailed examination of the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can track the trajectory of each atom, revealing intricate details about dynamic processes such as interfacial adsorption and micellization.

MD simulations can model the behavior of Magnesium octadecylbenzenesulphonate molecules at various fluid-fluid interfaces, such as air-water and oil-water. These simulations provide a molecular-level view of how the surfactant molecules arrange themselves to minimize the interfacial tension. Key parameters that can be extracted from these simulations include the orientation of the surfactant molecules, the density profile across the interface, and the area per molecule.

At an oil-water interface, the hydrophobic octadecylbenzene tails of the surfactant are expected to penetrate the oil phase, while the hydrophilic sulphonate headgroups remain in the aqueous phase, coordinated with magnesium ions. sdu.edu.cn Simulations can quantify the extent of this penetration and the ordering of the alkyl chains. sdu.edu.cn The presence of the divalent magnesium cation is crucial, as it can form bridges between two sulphonate headgroups, leading to a more compact and ordered interfacial layer compared to monovalent counterions like sodium. mdpi.com

Table 1: Simulated Interfacial Properties of Alkylbenzene Sulphonates at an Oil-Water Interface

Surfactant SystemCounterionAverage Area per Headgroup (Ų)Interfacial Thickness (Å)Order Parameter (S) of Alkyl Tail
OctadecylbenzenesulphonateMg²⁺ (simulated)45.822.50.65
DodecylbenzenesulphonateNa⁺ (literature)55.218.90.52

This table presents hypothetical yet representative data based on findings for similar surfactants, illustrating the expected influence of the divalent magnesium counterion on the interfacial properties of octadecylbenzenesulphonate.

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules spontaneously self-assemble into larger aggregates called micelles. MD simulations are instrumental in understanding the structure, size, shape, and dynamics of these micelles. For this compound, the simulations would typically start with the surfactant molecules randomly dispersed in a water box. Over the course of the simulation, these molecules would aggregate to form micelles.

The divalent nature of the magnesium ion significantly influences micellization. It can lead to a lower CMC and smaller aggregation numbers compared to monovalent salts due to more effective charge screening of the headgroups. mdpi.com The morphology of the micelles can also be affected, with simulations potentially revealing transitions from spherical to more elongated, rod-like structures at higher surfactant or salt concentrations. whiterose.ac.uk

Table 2: Simulated Micellar Properties of Alkylbenzene Sulphonates in Aqueous Solution

Surfactant SystemCounterionCritical Micelle Concentration (mM, simulated)Aggregation NumberRadius of Gyration (Å)
OctadecylbenzenesulphonateMg²⁺ (simulated)0.084518.2
DodecylbenzenesulphonateNa⁺ (literature)1.26020.5

This table provides illustrative data on the expected micellar properties of this compound as compared to a sodium analogue, highlighting the impact of the divalent counterion.

Quantum Chemical Calculations for Molecular Interactions and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a highly accurate way to investigate the electronic structure, bonding, and reactivity of molecules. These methods are computationally more intensive than classical MD simulations but provide invaluable details about the nature of chemical bonds and intermolecular forces.

DFT calculations can be employed to study the interaction between the magnesium ion and the octadecylbenzenesulphonate anion. These calculations can determine the preferred coordination geometry of the magnesium ion with the sulphonate headgroups and surrounding water molecules. The calculations would likely reveal a strong ionic interaction between the positively charged magnesium ion and the negatively charged oxygen atoms of the sulphonate group. nih.gov

Furthermore, DFT can be used to analyze the charge distribution within the surfactant molecule and how it is perturbed by the presence of the magnesium ion. This information is crucial for developing accurate force fields used in classical MD simulations.

Table 3: DFT Calculated Properties for the Mg²⁺-(Octadecylbenzenesulphonate)₂ Complex

PropertyCalculated Value
Mg-O Binding Energy (kcal/mol)-125.4
Average Mg-O Bond Distance (Å)2.15
Mulliken Charge on Mg+1.85
Mulliken Charge on Sulphonate Oxygen-0.78

This table presents hypothetical DFT calculation results for the interaction of a magnesium ion with two octadecylbenzenesulphonate anions, showcasing the type of detailed electronic structure information that can be obtained.

Another powerful application of quantum chemistry is the prediction of spectroscopic properties. DFT calculations can predict vibrational frequencies, which can then be compared with experimental infrared (IR) and Raman spectra to validate the computed structures and gain insights into molecular vibrations. For this compound, DFT could predict the shifts in the stretching frequencies of the S=O and S-O bonds in the sulphonate group upon coordination with the magnesium ion. mdpi.com This information can be vital for interpreting experimental spectra and understanding the local environment of the headgroup.

Concluding Perspectives and Future Research Trajectories

Synthesis of Current Academic Understandings and Major Advancements

Magnesium octadecylbenzenesulphonate is primarily recognized for its role as a detergent and acid neutralizer in lubricant compositions for internal combustion engines. google.com Academic and industrial research has established that as an overbased metallic detergent, it excels at suspending undesirable products from thermal and oxidative degradation, thereby preventing deposit formation and reducing wear and corrosion. google.comacs.org The fundamental mechanism involves the intercalation of the sulphonate's polar head groups between sludge particles, while the nonpolar hydrophobic tails extend into the oil phase, creating a repulsive layer that mitigates aggregation. acs.orgnih.gov

Major advancements in the field have centered on the synthesis of highly overbased magnesium sulphonates, achieving high Total Base Numbers (TBN) which correspond to enhanced acid neutralizing capacity. epo.org Innovations in manufacturing processes, such as the use of specific promoter systems and controlled carbonation conditions, have enabled the production of additives with improved properties like lower sediment levels and optimal viscosity. google.comepo.org Furthermore, the development of multifunctional composite additives, where sulphonates are part of a broader package, is a significant trend, aiming to meet diverse performance requirements in a cost-effective manner. researchgate.net

Identification of Persistent Challenges in this compound Research

From an industrial perspective, managing the costs associated with raw materials and complex manufacturing processes is a constant pressure. lubesngreases.com The introduction of any new component into an additive package requires extensive and expensive testing, including numerous engine and bench tests, to ensure it does not negatively impact other performance dimensions. lubesngreases.com Furthermore, there are logistical challenges related to storage and handling, as many additive packages require heating to reduce viscosity and can be sensitive to temperature, air, and moisture. chempol.co.ukroutledge.com Environmentally, the trend towards greener and more biodegradable lubricants presents a significant hurdle, as traditional petroleum-based sulphonates are not readily biodegradable. proquest.comirjet.net Developing effective, biodegradable alternatives that meet stringent performance standards remains a key challenge. nih.gov

Prognostications for Future Research Directions and Methodological Innovations

Future research is expected to focus heavily on sustainability and environmental compatibility. nih.gov This includes the development of magnesium sulphonates derived from biodegradable and bio-based raw materials, such as those formulated with vegetable or synthetic ester-based oils instead of traditional mineral oils. proquest.comseqens.comfuelsandlubes.com This shift aligns with increasing regulatory requirements and market demand for Environmentally Acceptable Lubricants (EALs). proquest.comfuelsandlubes.com

Methodological innovations will likely involve advanced computational modeling and simulation techniques. mdpi.com Multiscale molecular modeling, including density-functional theory (DFT) and molecular dynamics (MD) simulations, is becoming a vital tool for elucidating the precise mechanisms of deposit control and interaction at the molecular level. acs.orgnih.govmdpi.com These computational approaches can predict the behavior of new formulations, reducing the time and cost associated with extensive physical testing. mdpi.com There is also a push towards developing more efficient and simplified synthesis routes, such as one-step processes that avoid mineral oil-based precursors, to improve both the environmental profile and economic viability of production. fuelsandlubes.com

Potential for Synergistic Research Across Disciplines

The complexity of lubricant systems necessitates a highly interdisciplinary research approach. mdpi.com

Tribology and Materials Science: Collaboration between these fields is crucial for understanding the interaction between lubricant additives and moving surfaces. ethz.chleeds.ac.uk Research into how sulphonate-derived tribochemical films form on different materials, including advanced coatings and lightweight alloys, can lead to the co-design of surfaces and lubricants for optimal friction and wear reduction. researchgate.netleeds.ac.uk

Chemistry and Chemical Engineering: Continued collaboration is essential for designing novel sulphonate molecules with enhanced thermal stability, detergency, and biodegradability. irjet.net Chemical engineers can optimize reaction conditions and develop sustainable manufacturing processes, addressing challenges in scalability and cost. researchgate.net

Computational Science: The integration of computational modeling with experimental work is critical. mdpi.com Predictive models can screen new additive candidates and provide fundamental insights into their mechanisms, guiding laboratory research and reducing development cycles. nih.govmdpi.com

Environmental Science: As regulations become stricter, collaboration with environmental scientists is needed to assess the lifecycle impact of new additives. nih.gov This includes evaluating their biodegradability, toxicity to aquatic species, and potential for bioaccumulation, ensuring that next-generation products are both high-performing and environmentally benign. seqens.comnih.gov

This synergistic approach will be paramount in addressing the multifaceted challenges of developing the next generation of lubricant additives. mdpi.com

Q & A

Basic Research Questions

Q. How can researchers synthesize high-purity magnesium octadecylbenzenesulphonate for experimental use?

  • Methodology :

  • Begin with the sodium or calcium salt of octadecylbenzenesulphonic acid (e.g., calcium octadecylbenzenesulphonate, CAS 36250-83-6 ).
  • Perform a metathesis reaction by mixing the calcium salt with magnesium sulfate (MgSO₄) in aqueous solution. Filter the precipitated calcium sulfate and isolate the magnesium salt via solvent evaporation.
  • For anhydrous forms, follow USP guidelines for magnesium-based compounds: Heat the hydrated product at 275–300°C until constant weight is achieved to remove bound water, as described for anhydrous magnesium sulfate preparation .
  • Confirm purity via elemental analysis (e.g., Mg²⁺ content via titration) and FTIR to verify sulfonate group retention.

Q. What analytical techniques are recommended to characterize this compound’s structural integrity?

  • Methodology :

  • Elemental Analysis : Quantify Mg, S, and C content to validate stoichiometry (C₂₄H₄₂MgO₃S, MW 434.958 g/mol ).
  • Spectroscopy : Use FTIR to confirm sulfonate (S=O) stretches (~1200 cm⁻¹) and alkyl chain vibrations. Pair with NMR (¹H/¹³C) to resolve aromatic and aliphatic protons.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by heating to 500°C under nitrogen; observe decomposition steps correlating with alkyl chain degradation.

Advanced Research Questions

Q. How should researchers design experiments to investigate the surfactant behavior of this compound in nonpolar solvents?

  • Methodology :

  • Critical Micelle Concentration (CMC) Determination :
  • Prepare a series of solutions in toluene or hexane with varying concentrations of the compound.
  • Measure surface tension (using a tensiometer) or conductivity. Plot these properties against concentration; the inflection point indicates CMC.
  • Dynamic Light Scattering (DLS) : Analyze micelle size distribution post-CMC. Compare with calcium salts (e.g., CAS 36250-83-6 ) to assess cation-dependent aggregation.
  • Controlled Variables : Maintain temperature (±0.1°C) and solvent purity (HPLC-grade) to minimize experimental noise.

Q. How can conflicting data on the thermal stability of this compound across studies be resolved?

  • Methodology :

  • Hypothesis Testing : Differences may arise from hydration states or impurities. Synthesize batches with varying hydration (e.g., anhydrous vs. monohydrate) using protocols in .
  • Comparative TGA : Analyze decomposition profiles of each batch. Anhydrous forms should exhibit higher onset temperatures (>250°C) compared to hydrated analogs.
  • Purity Assessment : Cross-validate with X-ray diffraction (XRD) to detect crystalline impurities (e.g., residual calcium sulfate) that may alter thermal behavior.

Q. What strategies optimize the interfacial activity of this compound in emulsion stabilization studies?

  • Methodology :

  • Phase Behavior Screening : Use a ternary phase diagram (water/oil/surfactant) to identify stable emulsion regions. Vary Mg²⁺ concentration (via salt addition) to modulate electrostatic interactions.
  • Rheology : Measure viscosity changes under shear to assess emulsion stability. Compare with divalent cation analogs (e.g., calcium salts ) to isolate cation-specific effects.
  • Microscopy : Utilize cryo-TEM to visualize micelle morphology and interfacial film formation.

Data Gaps and Recommendations

  • Existing Limitations : Current literature lacks density, melting point, and solubility data for this compound . Researchers should prioritize experimental determination via pycnometry (density) and differential scanning calorimetry (melting point).
  • Safety Protocols : While no direct safety data exists for this compound, follow guidelines for similar sulfonates (e.g., PPE, fume hood use) as outlined in manganese sulfate MSDS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.